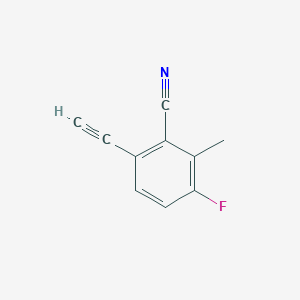

6-Ethynyl-3-fluoro-2-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethynyl-3-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C10H6FN . It has a molecular weight of 159.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H6FN/c1-3-8-4-5-10(11)7(2)9(8)6-12/h1,4-5H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 159.16 .Scientific Research Applications

Synthesis and Production

- Synthesis Techniques : 6-Ethynyl-3-fluoro-2-methylbenzonitrile can be synthesized from ortho-toluidine, undergoing processes like nitrification, diazotization, fluorination, and oxidation. This method is noteworthy for its control and high productivity, and the compound is significant for developing new pesticides (L. Min, 2006).

Material Science and Optics

Vibrational Spectra and NLO Properties : The compound has been studied for its equilibrium geometric structure, vibrational spectra, and non-linear optical (NLO) properties using Density Functional Theory (DFT) methods. Its NLO characteristics, including frequency doubling and second harmonic generation, are significant for potential optical applications (Arockiasamy Ajaypraveenkumar et al., 2017).

Gas Sensor Application : Ethynylated-thiourea derivatives, including 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been synthesized and utilized as sensing layers for detecting carbon dioxide gas. The sensors show significant response and recovery times, indicating potential in CO2 detection technologies (A. Daud et al., 2019).

Chemical Analysis and Molecular Study

Molecular Geometry and Hyperpolarizability : Studies on the molecular geometry, polarizability, and hyperpolarizability of related compounds like 3-fluoro-4-methylbenzonitrile suggest their potential use in non-linear optics, emphasizing the importance of their molecular properties (N. Suni et al., 2018).

Thermodynamic Analysis : Various thermodynamic properties such as entropy, enthalpy, Gibbs free energy, and heat capacity have been calculated for compounds like 5-fluoro-2-methylbenzonitrile, indicating their significance in energetic studies and potential material applications (K. Zaitseva et al., 2015).

Pharmaceutical Research

- Radioligand Development : Derivatives of this compound have been employed as precursors in the development of PET radioligands, showcasing their utility in advanced medical imaging techniques (M. Gopinathan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Properties

IUPAC Name |

6-ethynyl-3-fluoro-2-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN/c1-3-8-4-5-10(11)7(2)9(8)6-12/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYROSAVGPPXRSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)C#C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)